

The Occurrence of Anthophyllite in Metamorphic Rocks: A Technical Guide

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Compound of Interest

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Abstract

Anthophyllite, a magnesium-iron amphibole, is a key indicator mineral in the study of metamorphic rocks. Its presence provides valuable insights into the pressure-temperature conditions and fluid composition during metamorphism. This technical guide offers an in-depth exploration of the occurrence of **anthophyllite**, detailing its formation in various metamorphic settings, associated mineral assemblages, and the experimental basis for understanding its stability. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a comprehensive understanding of the petrogenesis of **anthophyllite**-bearing rocks.

Introduction

Anthophyllite is an orthorhombic amphibole with the general chemical formula $(\text{Mg,Fe})_7\text{Si}_8\text{O}_{22}(\text{OH})_2$. It is typically found in medium- to high-grade metamorphic rocks and is a product of the metamorphism of magnesium-rich protoliths, such as ultrabasic igneous rocks and impure dolomitic shales.^{[1][2]} The formation of **anthophyllite** is sensitive to pressure, temperature, and the composition of metamorphic fluids, particularly the partial pressures of water (H_2O) and carbon dioxide (CO_2).^{[1][3]} This guide synthesizes the current understanding of **anthophyllite** petrogenesis, with a focus on quantitative data and experimental methodologies.

Geological Occurrences and Mineral Assemblages

Anthophyllite is a constituent of various metamorphic rocks, including amphibolites, gneisses, and schists.[4] It is notably a key mineral in cordierite-**anthophyllite** gneisses, which are thought to be derived from hydrothermally altered volcanic rocks.[5][6]

Metamorphism of Ultramafic Rocks

A primary occurrence of **anthophyllite** is in metamorphosed ultramafic rocks. Its formation is often the result of prograde metamorphic reactions involving talc and other magnesian minerals. The presence of CO₂ in the metamorphic fluid is a critical factor favoring the formation of **anthophyllite** over serpentine minerals.[1][3] In purely hydrous, CO₂-free environments, ultramafic rocks tend to form serpentinite-brucite-tremolite assemblages at lower metamorphic grades, and metamorphic pyroxene or olivine at higher grades.[2][3] Therefore, the presence of **anthophyllite** is indicative of at least greenschist facies metamorphism with a CO₂-bearing fluid phase.[2]

Cordierite-Anthophyllite Gneisses

Cordierite-**anthophyllite** gneisses are a distinctive type of metamorphic rock characterized by the prominent assemblage of cordierite and **anthophyllite**. [5] These rocks are often associated with sulfide ore deposits and are believed to have formed from protoliths that underwent significant metasomatic alteration, leading to an enrichment in magnesium and iron and a depletion in calcium and alkalis.[7] The typical mineral assemblage in these rocks includes quartz, cordierite, **anthophyllite**, and often garnet and biotite.[5][6]

Quantitative Data on Anthophyllite Stability and Formation

The stability of **anthophyllite** has been constrained by numerous experimental studies. The following tables summarize key quantitative data from this research.

Pressure-Temperature Conditions for Key Reactions

The stability of pure magnesium **anthophyllite** is primarily defined by its breakdown reactions at high and low temperatures. The following data are from seminal experimental studies.

Reaction	Pressure (kbar)	Temperature (°C)	Reference
Talc + Quartz → Anthophyllite + H ₂ O	0.5	655	Chernosky et al. (1985)
1.0	678	Chernosky et al. (1985)	
2.0	711	Chernosky et al. (1985)	
3.0	738	Chernosky et al. (1985)	
Anthophyllite → Enstatite + Quartz + H ₂ O	0.5	680	Chernosky et al. (1985)
1.0	730	Chernosky et al. (1985)	
1.5	755	Chernosky et al. (1985)	
2.0	770	Chernosky et al. (1985)	
Talc → Anthophyllite + Forsterite (metastable)	1.0	667	Greenwood (1963)[1]
Anthophyllite → Talc + Forsterite	1.0	667	Greenwood (1963)[1]
Anthophyllite → Enstatite + Talc (metastable)	1.0	745	Greenwood (1963)[1]
Enstatite + Talc → Anthophyllite	1.0	745	Greenwood (1963)[1]

Metamorphic Reactions in Ultramafic Rocks

The formation of **anthophyllite** in ultramafic rocks is highly dependent on the bulk composition (specifically MgO content) and the partial pressure of CO₂ (XCO₂).

Reaction	Protolith MgO Content	Temperature (°C)	XCO ₂	Reference
Olivine + Tremolite + Talc → Olivine + Tremolite + Anthophyllite	Low (<25%)	>550	<0.6	[1] [2]
Talc + Tremolite + Magnesite → Tremolite + Anthophyllite + Magnesite	High (>25%)	>500	>0.6	[1] [2]
Talc + Magnesite + Tremolite → Anthophyllite + Tremolite + Magnesite	Low (<25%)	>500	>0.6	[1] [2]

Experimental Protocols

The quantitative data presented above were determined through carefully designed high-pressure, high-temperature experiments. The following provides a generalized methodology for these key experiments.

Hydrothermal Experiments for Anthophyllite Stability

Objective: To determine the pressure-temperature stability field of **anthophyllite**.

Apparatus:

- Cold-seal pressure vessels: For experiments at lower pressures (up to ~2 kbar).
- Piston-cylinder apparatus: For experiments at higher pressures (>2 kbar).[\[8\]](#)[\[9\]](#)

Starting Materials:

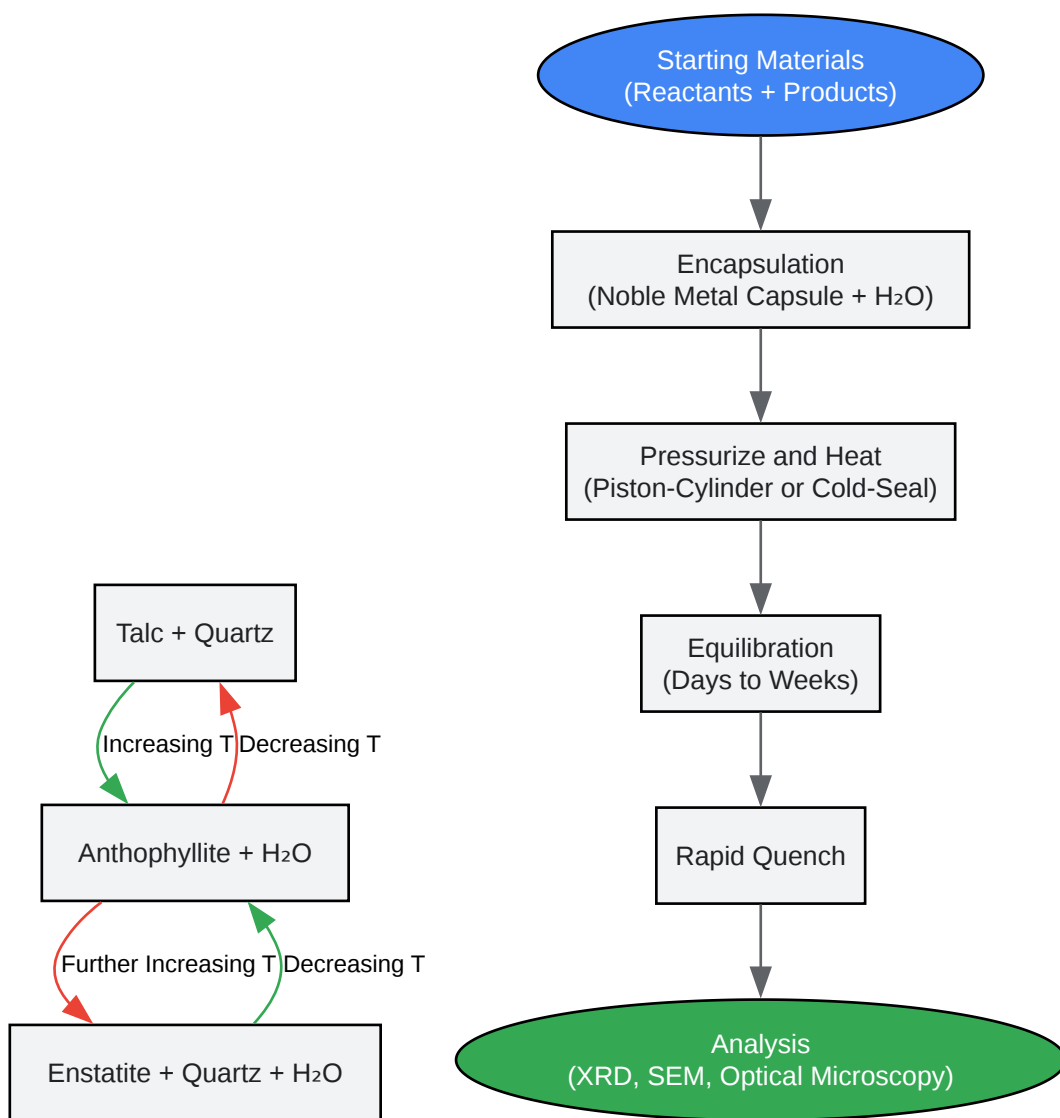
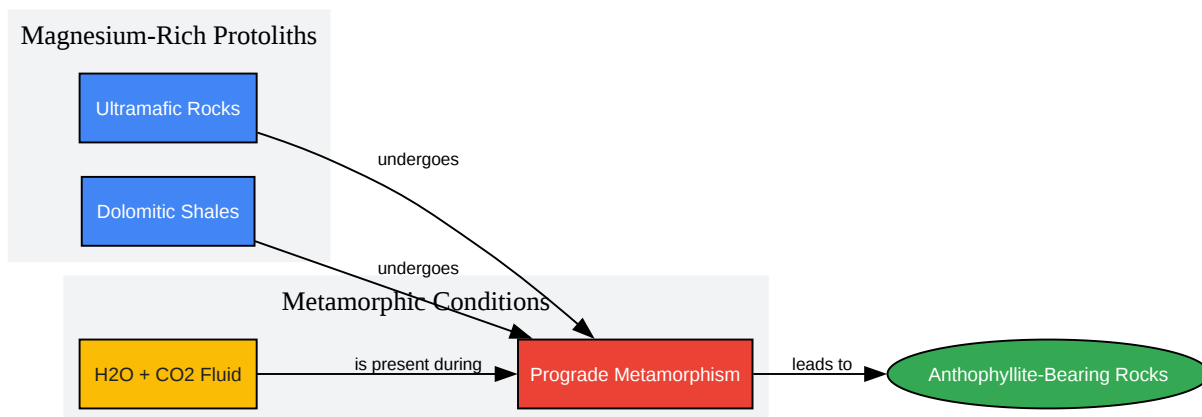
- Synthetic minerals (e.g., talc, quartz, enstatite, **anthophyllite**) of known composition and purity are typically used to avoid complications from impurities in natural samples.[\[10\]](#)
- Starting materials are often a mixture of reactants and products to demonstrate the reversal of the reaction, which is essential for determining the equilibrium boundary.

Procedure:

- **Sample Encapsulation:** A precise mixture of starting materials is loaded into a noble metal (e.g., gold or platinum) capsule. A measured amount of distilled water is added to ensure water-saturated conditions. The capsule is then welded shut.
- **Pressurization and Heating:** The sealed capsule is placed within the pressure vessel or piston-cylinder apparatus. The desired pressure is applied, followed by heating to the target temperature.
- **Duration:** Experiments are run for a sufficient duration (days to weeks) to allow the reaction to proceed towards equilibrium.
- **Quenching:** At the end of the experiment, the sample is rapidly cooled (quenched) to room temperature to preserve the mineral assemblage formed at high pressure and temperature.
- **Analysis:** The run products are extracted from the capsule and analyzed to determine the direction of the reaction. This is typically done by X-ray diffraction (XRD) to identify the minerals present and observe the relative changes in the intensities of their diffraction peaks. Optical microscopy and scanning electron microscopy (SEM) may also be used to observe textural changes.

Visualizing Petrogenetic Relationships

Graphviz diagrams are used to illustrate the logical relationships between different mineral assemblages and the experimental workflows.



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